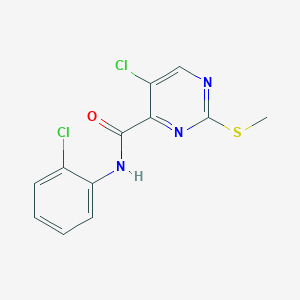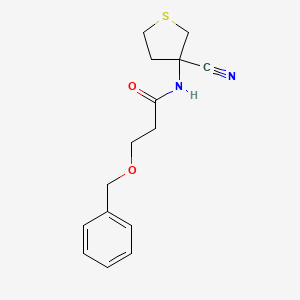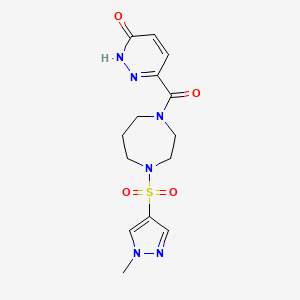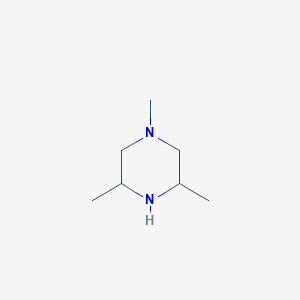
5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative, which is widely used in the synthesis of various drugs and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively used in scientific research due to its potential applications in various fields. It is a potent inhibitor of certain enzymes, which makes it a valuable tool for studying enzyme kinetics and inhibition. It has also been used as a starting material in the synthesis of various drugs and pharmaceuticals, including anticancer agents, antiviral agents, and antibiotics.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the inhibition of certain enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the synthesis of DNA and RNA, and their inhibition leads to the disruption of nucleotide synthesis and cell division. This makes the compound a potential anticancer and antiviral agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide include the inhibition of nucleotide synthesis and cell division, as well as the induction of apoptosis. It has also been shown to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of various inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide in lab experiments include its potent inhibitory activity against certain enzymes, its potential applications in the synthesis of various drugs and pharmaceuticals, and its anti-inflammatory and analgesic properties. However, the compound has certain limitations, including its potential toxicity and the need for specific reaction conditions to optimize the yield of the compound.
Direcciones Futuras
The future directions for the research on 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide include the development of more efficient and cost-effective synthesis methods, the identification of new applications in various fields, including drug discovery and development, and the investigation of its potential toxicity and safety profile. The compound may also be used as a starting material for the synthesis of new derivatives with improved properties and activity.
Métodos De Síntesis
The synthesis of 5-chloro-N-(2-chlorophenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 2-chloro-N-(2-chlorophenyl)acetamide with potassium thioacetate, followed by the reaction of the resultant intermediate with 5-chloropyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst, under specific reaction conditions. The yield of the compound can be optimized by varying the reaction conditions.
Propiedades
IUPAC Name |
5-chloro-N-(2-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIQGLKXHHUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)
![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)


![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)

![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)
![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)
![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)
![2-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2958133.png)
![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2958134.png)